molecular formula C7H6ClIN2O B8116663 3-Chloro-5-iodobenzohydrazide

3-Chloro-5-iodobenzohydrazide

Cat. No.: B8116663
M. Wt: 296.49 g/mol
InChI Key: XGHLGMNRBDPETC-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzohydrazide typically involves the reaction of 3-Chloro-5-iodobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloro-5-iodobenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Chloro-5-iodobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Chloro-5-iodobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

    Substitution Reactions: Products with different functional groups replacing chlorine or iodine.

    Oxidation Reactions: Oxidized derivatives of the hydrazide group.

    Reduction Reactions: Reduced forms of the hydrazide group.

    Condensation Reactions: Hydrazones formed from the reaction with aldehydes or ketones.

Scientific Research Applications

3-Chloro-5-iodobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the effects of halogenated benzohydrazides on biological systems.

    Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 2-Chloro-5-iodobenzohydrazide
  • 3-Chloro-5-methylbenzohydrazide
  • 3-Iodo-5-chlorobenzohydrazide

Comparison: 3-Chloro-5-iodobenzohydrazide is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it valuable for specific applications.

Properties

IUPAC Name

3-chloro-5-iodobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHLGMNRBDPETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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